molecular formula C4H10FNO B13216242 2-(2-Fluoroethoxy)ethan-1-amine

2-(2-Fluoroethoxy)ethan-1-amine

Cat. No.: B13216242
M. Wt: 107.13 g/mol
InChI Key: GQGLMJVCNZMSLM-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)ethan-1-amine is an organic compound with the molecular formula C4H10FNO It is a derivative of ethanamine, where one of the hydrogen atoms is replaced by a 2-(2-fluoroethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)ethan-1-amine typically involves the reaction of 2-fluoroethanol with ethylene oxide, followed by amination. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amine group into a nitro or nitroso group.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

2-(2-Fluoroethoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: This compound has two fluorine atoms instead of one, which can affect its reactivity and applications.

    2-(2-Chloroethoxy)ethanol: The presence of a chlorine atom instead of fluorine can lead to different chemical properties and uses.

    2-(2-Bromoethoxy)ethanol:

Uniqueness

2-(2-Fluoroethoxy)ethan-1-amine is unique due to the presence of the fluoroethoxy group, which can enhance its chemical stability and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H10FNO

Molecular Weight

107.13 g/mol

IUPAC Name

2-(2-fluoroethoxy)ethanamine

InChI

InChI=1S/C4H10FNO/c5-1-3-7-4-2-6/h1-4,6H2

InChI Key

GQGLMJVCNZMSLM-UHFFFAOYSA-N

Canonical SMILES

C(COCCF)N

Origin of Product

United States

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